molecular formula C22H26N2O3 B12985336 (E)-3-(6-(1-Hydroxy-3-pyrrolidinyl-1-(p-tolyl)propyl)-2-pyridyl)acrylic acid CAS No. 93962-64-2

(E)-3-(6-(1-Hydroxy-3-pyrrolidinyl-1-(p-tolyl)propyl)-2-pyridyl)acrylic acid

Cat. No.: B12985336
CAS No.: 93962-64-2
M. Wt: 366.5 g/mol
InChI Key: KBOVTNPKTWUFRD-VAWYXSNFSA-N
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Description

(E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, pyrrolidine, and p-tolyl compounds. The synthesis may involve:

    Formation of the pyridine ring: This can be achieved through cyclization reactions.

    Introduction of the pyrrolidine ring: This step may involve nucleophilic substitution reactions.

    Attachment of the acrylic acid moiety: This can be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The acrylic acid moiety can be reduced to form saturated acids.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated acids.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine ring structures.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring.

    Acrylic acid derivatives: Compounds with the acrylic acid moiety.

Uniqueness

(E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

93962-64-2

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

(E)-3-[6-[1-hydroxy-1-(4-methylphenyl)-3-pyrrolidin-1-ylpropyl]pyridin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C22H26N2O3/c1-17-7-9-18(10-8-17)22(27,13-16-24-14-2-3-15-24)20-6-4-5-19(23-20)11-12-21(25)26/h4-12,27H,2-3,13-16H2,1H3,(H,25,26)/b12-11+

InChI Key

KBOVTNPKTWUFRD-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)/C=C/C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)C=CC(=O)O)O

Origin of Product

United States

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